2,6-Dppeaq

CAS No.: 2370885-23-5

Cat. No.: VC7842842

Molecular Formula: C20H22O10P2

Molecular Weight: 484.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2370885-23-5 |

|---|---|

| Molecular Formula | C20H22O10P2 |

| Molecular Weight | 484.3 g/mol |

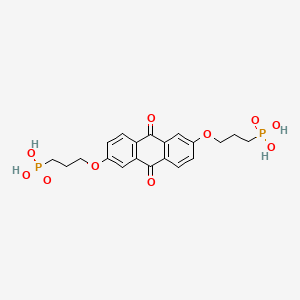

| IUPAC Name | 3-[9,10-dioxo-6-(3-phosphonopropoxy)anthracen-2-yl]oxypropylphosphonic acid |

| Standard InChI | InChI=1S/C20H22O10P2/c21-19-16-6-4-14(30-8-2-10-32(26,27)28)12-18(16)20(22)15-5-3-13(11-17(15)19)29-7-1-9-31(23,24)25/h3-6,11-12H,1-2,7-10H2,(H2,23,24,25)(H2,26,27,28) |

| Standard InChI Key | SZTRXLVGBSQAOV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1OCCCP(=O)(O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCP(=O)(O)O |

| Canonical SMILES | C1=CC2=C(C=C1OCCCP(=O)(O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCP(=O)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,6-DPPEAQ (C₂₀H₂₂O₁₀P₂) features an anthraquinone core substituted with phosphonate-terminated propyloxy groups at the 2- and 6-positions. The phosphonic acid moieties confer high hydrophilicity, enabling solubility up to 0.75 M at pH 9. Its IUPAC name, 3-[9,10-dioxo-6-(3-phosphonopropoxy)anthracen-2-yl]oxypropylphosphonic acid, reflects the symmetric functionalization critical for redox reversibility.

Table 1: Key Structural and Physical Properties of 2,6-DPPEAQ

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂O₁₀P₂ |

| Molecular Weight | 484.3 g/mol |

| CAS Number | 2370885-23-5 |

| Solubility (pH 9) | 0.75 M |

| Redox Potential (vs. SHE) | -0.47 V (pH 9, unbuffered) |

Synthesis and Scalability

Two-Step Synthetic Route

2,6-DPPEAQ is synthesized through:

-

O-Alkylation: Reaction of 2,6-dihydroxyanthraquinone with tris(2-chloroethyl) phosphite, forming the phosphonate ester intermediate.

-

Hydrolysis: Acidic or basic cleavage of the ester groups yields the final phosphonic acid derivative .

Electrochemical Performance in Redox Flow Batteries

Redox Behavior and pH Dependence

Cyclic voltammetry reveals a reversible one-electron transfer at -0.47 V vs. SHE in unbuffered pH 9 electrolyte, shifting to -0.49 V at pH 12 . The redox potential’s pH sensitivity arises from proton-coupled electron transfer (PCET), where quinone reduction consumes protons (Q + 2e⁻ + 2H⁺ → QH₂). This mechanism causes pH oscillations during cycling, with the negolyte transitioning between pH 9 (discharged) and 12 (charged) .

Full-Cell Configuration and Efficiency

In a 0.5 M 2,6-DPPEAQ || 0.4 M K₄[Fe(CN)₆] system:

-

Voltage Efficiency: 80% at 50 mA/cm²

-

Energy Density: 9.6 Wh/L (theoretical)

The use of non-fluorinated membranes (e.g., Selemion AMV) reduces cost while maintaining >99% Coulombic efficiency.

Chemical Stability and Degradation Mechanisms

Accelerated Aging Studies

Elevated-temperature (95°C) stability tests in pH 9 and 12 solutions show no decomposition after 6 days, as confirmed by ¹H NMR . In contrast, 2,6-DBEAQ degrades by 15% under identical conditions due to γ-hydroxybutyrate cleavage. The phosphonate group’s weak nucleophilicity and steric hindrance prevent intramolecular attack, a key degradation pathway in carboxylate analogues .

Table 2: Stability Comparison of Quinone Derivatives

| Compound | pH | Decomposition (6 days, 95°C) |

|---|---|---|

| 2,6-DPPEAQ | 9 | <1% |

| 2,6-DPPEAQ | 12 | <1% |

| 2,6-DBEAQ | 12 | 15% |

Operational Challenges and Mitigation Strategies

pH Drift and Oxygen Sensitivity

During cycling, atmospheric oxygen oxidizes the hydroquinone form (QH₂), irreversibly increasing pH:

QH₂ + O₂ → Q + H₂O₂ (ΔpH ≈ +3) .

Glovebox cycling eliminates O₂ ingress, stabilizing pH between 9 (discharged) and 12 (charged).

Membrane Compatibility

Standard anion-exchange membranes (e.g., Fumasep FAA-3) exhibit <3% crossover per cycle. Phosphonate groups’ electrostatic repulsion with membrane fixed charges further minimizes crossover .

Recent Advancements and Future Directions

2019 Breakthrough in Capacity Retention

The 2019 Harvard study demonstrated:

-

Capacity Fade Rate: 0.00036%/cycle (0.014%/day)

-

Cycle Life: >1,000 cycles with 90% capacity retention .

This performance surpasses all previous aqueous organic RFBs, attributed to 2,6-DPPEAQ’s resistance to hydrolysis and radical-induced degradation.

Cost-Benefit Analysis

At scale, 2,6-DPPEAQ-based systems could achieve $50/kWh, versus $150/kWh for vanadium RFBs. The compound’s $15/kg synthesis cost (projected) and abundance of anthraquinone precursors drive this advantage .

Comparative Analysis with Compounding Quinones

Solubility and Energy Density

2,6-DPPEAQ’s solubility (0.75 M at pH 9) enables 1.5 M electron concentration, doubling 2,6-DBEAQ’s capacity. Phosphonate functionalization increases solubility by 20x versus carboxylates at pH <12 .

Table 3: Solubility and Electrochemical Metrics

| Metric | 2,6-DPPEAQ | 2,6-DBEAQ | Vanadium |

|---|---|---|---|

| Solubility (pH 9) | 0.75 M | 0.035 M | 1.6 M |

| Voltage (V) | 1.0 | 1.1 | 1.4 |

| Fade Rate (%/day) | 0.014 | 5.0 | 0.001 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume